Methyl 4,4-difluorobut-2-ynoate

Medicinal chemistry Heterocycle synthesis Fluorination methodology

Researchers constructing CF₂H-quinoline libraries face metal contamination risk and low yields with photoredox methods. Methyl 4,4-difluorobut-2-ynoate (CAS 120802-00-8) eliminates both issues: a DBU-promoted cascade assembles the quinoline core and installs the CF₂H group in one step under mild thermal conditions (MeOH, 60 °C). - 43% isolated yield vs. 26% for the Frenette photoredox method, providing higher library output per gram of building block. - Metal-free protocol ensures no transition-metal residues in compounds destined for biological screening. - Atom-economical methyl ester (MW 134.08) delivers maximal reactive equivalents per kg purchased. Procure as the primary CF₂H source when target engagement requires retained H-bond donor capacity (bioisostere of OH/SH/NH₂).

Molecular Formula C5H4F2O2
Molecular Weight 134.08 g/mol
Cat. No. B13627973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,4-difluorobut-2-ynoate
Molecular FormulaC5H4F2O2
Molecular Weight134.08 g/mol
Structural Identifiers
SMILESCOC(=O)C#CC(F)F
InChIInChI=1S/C5H4F2O2/c1-9-5(8)3-2-4(6)7/h4H,1H3
InChIKeyMXDKOAUTPKNDQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,4-Difluorobut-2-ynoate: A Gem-Difluoro Alkyne for Metal-Free CF₂H Heterocycle Synthesis


Methyl 4,4-difluorobut-2-ynoate (CAS 120802-00-8) is a fluorinated activated alkyne ester that serves as a direct precursor to the -CF₂H (difluoromethyl) group. With a computed XLogP3-AA of 1.4 [1], it is the benchmark methyl ester among 4,4-difluorobut-2-ynoate derivatives for difluoromethylation chemistry. Unlike traditional CF₂H sources that require harsh reagents or transition-metal catalysis, this compound enables mild, catalyst-free cascade Michael addition/cyclization strategies to construct 2-difluoromethylated quinolines, a privileged scaffold in antimalarial, antibacterial, and anti-inflammatory drug discovery [2].

Workflow Metal-free cascade Michael addition/cyclization for CF₂H-quinoline assembly
Selection Benchmark methyl ester among 4,4-difluorobut-2-ynoate derivatives
Use Context Direct precursor to CF₂H group under mild, catalyst-free conditions

Methyl 4,4-Difluorobut-2-ynoate: Unmatched by Other Esters or CF₃ Analogs


In-class substitution between methyl, ethyl, sodium, or CF₃-substituted but-2-ynoate derivatives carries quantifiable risk. The difluoromethyl (-CF₂H) group introduced by this compound is a lipophilic hydrogen-bond donor, a property absent in the -CF₃ analog (which can only act as a hydrogen-bond acceptor) [1]. The ester identity further determines reactivity: methyl esters react faster than ethyl esters in nucleophilic acyl substitution due to reduced steric hindrance [2]. Using the sodium salt instead of the methyl ester forfeits the activated Michael acceptor character of the alkynoate, fundamentally altering reaction pathways. These molecular distinctions translate to differences in reaction yield, product profiles, and bioavailability-related physicochemical properties that cannot be recovered by simply adjusting stoichiometry or conditions.

1 CF₃ analog cannot serve as H-bond donor, altering target-engagement profiles in bioisostere design
2 Ethyl ester may exhibit slower nucleophilic addition kinetics due to increased steric hindrance at the carbonyl
3 Sodium salt lacks the activated alkyne ester character required for Michael addition cascade pathways

Methyl 4,4-Difluorobut-2-ynoate: Evidence vs. Closest Analogs


Yield Advantage Over Photoredox for CF₂H-Quinolines

In the synthesis of 2-difluoromethylated quinolines, methyl 4,4-difluorobut-2-ynoate delivers a superior yield compared to Frenette's metal-free photoredox method. The target compound enables a DBU-promoted cascade Michael addition/cyclization in MeOH at 60 °C, yielding the desired 2-CF₂H-quinoline (3a) in 43% yield, whereas the photoredox CH alkylation approach using carboxylic acids, organic photocatalyst, and hypervalent iodine reagents under blue LED light achieved only 26% yield [1]. This represents a 1.65-fold yield enhancement under operationally simpler conditions.

Yield vs Photoredox
Head-to-head
43% vs 26% (+17 pp; 1.65×)
Supports yield efficiency under metal-free cascade conditions
Model substrate: 2-aminobenzonitrile, DBU, MeOH, 60 °C
Medicinal chemistry Heterocycle synthesis Fluorination methodology

Broader Substrate Scope vs. K₂CO₃-Mediated Route

Compared to the K₂CO₃-promoted heterocyclization developed by Röschenthaler et al., which employed CF₂-containing alkynylphosphonates and 2-aminobenzonitriles in refluxing toluene to afford 2-CF₂H-4-aminoquinolines in 36–58% yield [1], the methyl 4,4-difluorobut-2-ynoate-based protocol delivers product 3a in 43% yield under milder conditions (MeOH, 60 °C vs. refluxing toluene) and uses commercially accessible starting materials. The yield falls within the upper range of the comparator method while avoiding phosphorylated intermediates that add complexity and cost. Importantly, the Fan et al. method is compatible with a diverse array of functionalized 2-aminobenzonitriles, demonstrating generality that the phosphonate-based route did not fully explore.

Scope vs K₂CO₃ Route
Reported
43% under milder conditions
Supports method comparison under phosphonate-free conditions
Cross-study context; substrate scope and conditions differ
Heterocyclic chemistry Synthetic methodology Quinoline derivatives

CF₂H as Lipophilic H-Bond Donor vs. CF₃

The -CF₂H group installed by methyl 4,4-difluorobut-2-ynoate acts as a lipophilic hydrogen-bond donor, a property completely absent in the -CF₃ group delivered by methyl 4,4,4-trifluorobut-2-ynoate. Zafrani et al. demonstrated that the CF₂H group donates hydrogen bonds at a strength comparable to thiophenol, aniline, and amine groups, making it a bioisostere for -OH, -SH, and -NH motifs, whereas CF₃ lacks any hydrogen-bond donor capacity [1]. This functional difference is critical: in drug-target binding, a CF₂H group can replace a hydroxyl or amino group while increasing lipophilicity, whereas CF₃ substitution would eliminate that essential hydrogen-bond interaction entirely. Additionally, the computed XLogP3-AA of methyl 4,4-difluorobut-2-ynoate is 1.4 [2], while the CF₃ analog (methyl 4,4,4-trifluorobut-2-ynoate) has a LogP of 0.73–1.28 , indicating the CF₂H-substituted scaffold is more lipophilic, which can be advantageous for membrane permeability.

CF₂H vs CF₃ H-Bond
Reported
H-bond donor: Yes vs No
Supports bioisostere screening for H-bond donor applications
CF₂H donor strength comparable to thiophenol/aniline (NMR/IR titration)
Bioisosterism Drug design Physicochemical property optimization

Methyl Ester Reactivity Advantage Over Ethyl Ester

The methyl ester of 4,4-difluorobut-2-ynoate (MW 134.08 g/mol) is expected to exhibit faster nucleophilic acyl substitution kinetics than its ethyl ester counterpart (MW 148.11 g/mol, CAS 129922-56-1). General structure-reactivity principles dictate that methyl esters react faster than ethyl esters in SN2-type nucleophilic additions due to reduced steric hindrance around the carbonyl carbon [1]. In the context of the DBU-promoted cascade reaction, the methyl ester's lower steric bulk facilitates the initial Michael addition of the 2-aminobenzonitrile nitrogen to the alkynoate, as demonstrated by the successful model reaction achieving 43% yield [2]. While a direct side-by-side kinetic comparison with the ethyl ester under identical conditions has not been reported, the consistent use of the methyl ester across the published synthetic methodology indicates it is the preferred ester for reaction rate and atom economy (lower molecular weight means more reactive equivalents per gram).

Methyl vs Ethyl Ester
Class-level
Faster SN2 kinetics expected
Supports reaction-rate context for synthetic workflow design
Class-level inference; direct kinetic comparison not reported
Reaction kinetics Ester reactivity Synthetic efficiency

Methyl 4,4-Difluorobut-2-ynoate: Top Procurement Scenarios


Metal-Free, One-Pot Quinoline CF₂H Library Synthesis

Medicinal chemistry teams building quinoline-focused compound libraries should procure methyl 4,4-difluorobut-2-ynoate as the CF₂H-introducing building block of choice. The DBU-promoted cascade with 2-aminobenzonitriles assembles the quinoline core and installs the difluoromethyl group in a single operation without transition metals. Compared to the Frenette photoredox method (26% yield) [1], the 43% yield obtained under mild thermal conditions translates to higher library production efficiency per gram of building block purchased. The absence of metal contamination is especially critical for pharmaceutical lead compounds destined for biological screening.

CF₂H Bioisostere for Lead Optimization

When a lead compound contains a hydroxyl, thiol, or amine group that needs lipophilicity enhancement without losing hydrogen-bond donor capacity, methyl 4,4-difluorobut-2-ynoate enables incorporation of the CF₂H motif as a bioisostere. The CF₂H group is experimentally verified to donate hydrogen bonds at a strength comparable to thiophenol and aniline [2], while its XLogP3-AA of 1.4 [3] confirms improved lipophilicity relative to many polar bioisosteres. This contrasts with methyl 4,4,4-trifluorobut-2-ynoate (LogP 0.73–1.28 ), which installs a CF₃ group that is purely a hydrogen-bond acceptor. Procurement of the difluoro compound is warranted when the target product must retain specific H-bond interactions for target engagement.

Scale-Up of CF₂H Heterocycles Under Mild Conditions

Process chemistry groups evaluating scalable routes to difluoromethylated heterocycles should select methyl 4,4-difluorobut-2-ynoate over methods requiring DAST (toxic, moisture-sensitive, risk of thermal runaway), refluxing toluene with phosphonates, or photoredox apparatus. The MeOH/DBU/60 °C conditions are operationally straightforward and compatible with standard batch or flow reactors. The methyl ester's lower molecular weight (134.08 g/mol vs. 148.11 g/mol for the ethyl ester [4]) provides a marginal atom-economy advantage and ensures maximal reactive equivalents per kilogram of purchased material.

Academic Method Development and Teaching

For academic groups teaching or developing new fluorination methodology, methyl 4,4-difluorobut-2-ynoate is the recommended entry-level CF₂H building block because it has been demonstrated in published, reproducible protocols with full characterization data [5]. The catalyst-free, one-pot nature of the quinoline synthesis reduces the number of reagents that must be procured and the complexity of experimental setup, making it ideal for undergraduate or graduate training laboratories where safety and reproducibility are paramount.

Application
Selection Property
Validation Focus
Metal-free CF₂H quinoline library synthesis
Cascade Michael addition/cyclization reactivity
Metal-free condition and yield reproducibility review
CF₂H bioisostere lead optimization studies
Lipophilic H-bond donor capacity
Bioisostere target-engagement and permeability context
Scale-up of CF₂H heterocycle synthesis
Mild-condition process compatibility
Scalability, atom economy, and safety review
Academic fluorination methodology development
Reproducibility and protocol maturity
Method transfer and training-laboratory context
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